4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine
Overview
Description
4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine ring, and a sulfonyl group. It has been studied for its potential as a dipeptidyl peptidase IV (DPP-4) inhibitor, which is significant in the treatment of type II diabetes mellitus .
Preparation Methods
The synthesis of 4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine involves multiple steps, including the formation of the piperazine and pyrimidine ringsThe final step involves the formation of the pyrimidine ring through a cyclization reaction . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Medicine: Its role as a DPP-4 inhibitor makes it a candidate for developing new antidiabetic drugs.
Mechanism of Action
The mechanism of action of 4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine involves the inhibition of dipeptidyl peptidase IV (DPP-4). DPP-4 is an enzyme that degrades incretin hormones, which are involved in the regulation of blood glucose levels. By inhibiting DPP-4, this compound prolongs the action of incretin hormones, thereby improving glycemic control in patients with type II diabetes mellitus . The molecular targets include the active site of DPP-4, where the compound binds and prevents the enzyme from interacting with its natural substrates .
Comparison with Similar Compounds
Similar compounds to 4-[4-(2,5-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(pyrrolidin-1-YL)pyrimidine include other DPP-4 inhibitors such as sitagliptin, vildagliptin, and saxagliptin. These compounds share structural features like the presence of a piperazine or pyrimidine ring and a sulfonyl group . this compound is unique due to its specific substitution pattern and the presence of both piperazine and pyrimidine rings, which may contribute to its distinct pharmacological properties .
Properties
IUPAC Name |
4-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2S/c1-16-6-7-17(2)19(14-16)29(27,28)26-12-10-25(11-13-26)21-15-20(22-18(3)23-21)24-8-4-5-9-24/h6-7,14-15H,4-5,8-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSSHDSXCKCYKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4CCCC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.